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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and emerging methods for

the extraction of naringin from citrus peel, a valuable flavonoid with a wide range of

pharmacological properties. This document includes detailed experimental protocols,

comparative data on extraction yields, and visual workflows to guide researchers in selecting

and implementing the most suitable method for their specific needs.

Introduction to Naringin and its Importance
Naringin is a flavanone-7-O-glycoside that is abundantly found in citrus fruits, particularly in the

peels of grapefruit (Citrus paradisi) and pomelo (Citrus grandis).[1] It is the primary compound

responsible for the bitter taste of these fruits. Naringin and its aglycone, naringenin, have

garnered significant attention in the pharmaceutical and nutraceutical industries due to their

diverse biological activities, including antioxidant, anti-inflammatory, anti-cancer, and

cardioprotective effects. The efficient extraction of naringin from citrus peel, a major byproduct

of the juice industry, represents a sustainable and cost-effective approach to obtaining this

high-value bioactive compound.

Overview of Extraction Methods
Several methods have been developed for the extraction of naringin from citrus peel, each with

its own advantages and limitations. The choice of extraction method depends on factors such
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as the desired yield and purity of naringin, processing time, solvent consumption, and

environmental impact. The most common methods include:

Conventional Solvent Extraction: A traditional and widely used method that relies on the

solubility of naringin in specific organic solvents.

Ultrasound-Assisted Extraction (UAE): A modern technique that utilizes ultrasonic waves to

enhance the extraction process, leading to higher yields in shorter times.

Microwave-Assisted Extraction (MAE): An advanced method that employs microwave energy

to heat the solvent and plant material, accelerating the extraction process.

Enzyme-Assisted Extraction (EAE): A green technology that uses enzymes to break down

the plant cell wall, facilitating the release of intracellular compounds.

Conventional Solvent Extraction
Application Notes
Conventional solvent extraction is a straightforward and well-established technique for isolating

naringin. It involves the use of a suitable solvent to dissolve naringin from the citrus peel matrix.

Methanol and ethanol are the most commonly used solvents due to their high affinity for

flavonoids.[2] The process can be performed at room temperature (maceration) or with heating

(hot extraction or Soxhlet extraction) to increase extraction efficiency. While effective, this

method can be time-consuming and may require large volumes of organic solvents.

Experimental Protocol: Hot Solvent Extraction
1. Sample Preparation:

Wash fresh citrus peels (e.g., grapefruit, pomelo) thoroughly with water to remove any
surface impurities.
Separate the albedo (the white, spongy inner part of the peel) from the flavedo (the colored
outer part), as the albedo is richer in naringin.
Dry the albedo in an oven at 40-60°C until a constant weight is achieved.
Grind the dried albedo into a fine powder using a blender or a mill.

2. Extraction:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.researchgate.net/publication/321637723_A_simple_and_efficient_process_for_the_extraction_of_naringin_from_grapefruit_peel_waste
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Place 50 g of the dried citrus peel powder into a round-bottom flask.
Add 500 mL of methanol (or 80% ethanol) to the flask (solid-to-solvent ratio of 1:10 w/v).
Connect the flask to a reflux condenser.
Heat the mixture to the boiling point of the solvent and maintain reflux for 2-3 hours with
continuous stirring.

3. Filtration and Concentration:

Allow the mixture to cool to room temperature.
Filter the extract through Whatman No. 1 filter paper to separate the peel residue.
Wash the residue with a small amount of the extraction solvent to recover any remaining
naringin.
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced
pressure at 40-50°C to obtain a crude extract.

4. Purification (Crystallization):

Dissolve the crude extract in a minimal amount of hot water (approximately 70-80°C).
Allow the solution to cool slowly to room temperature, and then store it at 4°C overnight to
facilitate the crystallization of naringin.
Collect the naringin crystals by filtration and wash them with cold water.
Dry the crystals in a vacuum oven at 60°C to obtain pure naringin.

Experimental Workflow: Solvent Extraction
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Workflow for Conventional Solvent Extraction of Naringin

Citrus Peel Preparation
(Wash, Separate Albedo, Dry, Grind)

Hot Solvent Extraction
(e.g., Methanol, 2-3 hours reflux)

Filtration
(Separate peel residue from extract)

Solvent Evaporation
(Rotary Evaporator)

Crude Naringin Extract

Purification by Crystallization
(Dissolve in hot water, cool)

Filtration and Drying

Pure Naringin Crystals

Click to download full resolution via product page

Caption: Workflow for Conventional Solvent Extraction of Naringin.
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Ultrasound-Assisted Extraction (UAE)
Application Notes
Ultrasound-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to

create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material

generates micro-jets that disrupt the cell walls, enhancing solvent penetration and mass

transfer. This results in a significant reduction in extraction time and solvent consumption

compared to conventional methods, while often providing higher yields.[3][4] Key parameters to

optimize for UAE include sonication time, temperature, solvent composition, and solid-to-

solvent ratio.

Experimental Protocol: Ultrasound-Assisted Extraction
1. Sample Preparation:

Prepare dried and powdered citrus peel albedo as described in the conventional solvent
extraction protocol.

2. Extraction:

Place 10 g of the dried citrus peel powder into a beaker.
Add 200 mL of 70% (v/v) ethanol (solid-to-solvent ratio of 1:20 w/v).
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
Sonify the mixture for 30-60 minutes at a controlled temperature (e.g., 40-50°C) and a
frequency of 20-40 kHz.[3]

3. Filtration and Concentration:

Filter the mixture through Whatman No. 1 filter paper.
Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.

4. Purification:

Purify the crude extract by crystallization as described in the conventional solvent extraction
protocol.

Experimental Workflow: Ultrasound-Assisted Extraction
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Workflow for Ultrasound-Assisted Extraction of Naringin

Citrus Peel Preparation
(Wash, Separate Albedo, Dry, Grind)

Ultrasound-Assisted Extraction
(e.g., 70% Ethanol, 30-60 min, 40-50°C)

Filtration
(Separate peel residue)

Solvent Evaporation
(Rotary Evaporator)

Crude Naringin Extract

Purification by Crystallization

Pure Naringin Crystals
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Caption: Workflow for Ultrasound-Assisted Extraction of Naringin.
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Microwave-assisted extraction employs microwave energy to rapidly heat the solvent and the

plant material. The polar molecules within the sample absorb microwave energy, leading to a

rapid increase in temperature and internal pressure. This pressure ruptures the plant cell walls,

facilitating the release of target compounds into the solvent. MAE offers several advantages,

including significantly shorter extraction times, reduced solvent usage, and higher extraction

efficiency compared to conventional methods.[5] Critical parameters for MAE include

microwave power, extraction time, and the solid-to-solvent ratio.

Experimental Protocol: Microwave-Assisted Extraction
1. Sample Preparation:

Prepare dried and powdered citrus peel albedo as described in the conventional solvent
extraction protocol.

2. Extraction:

Place 5 g of the dried citrus peel powder into a microwave-safe extraction vessel.
Add 125 mL of 80% (v/v) ethanol (solid-to-solvent ratio of 1:25 w/v).
Seal the vessel and place it in a microwave extraction system.
Apply microwave power (e.g., 400-600 W) for a short duration (e.g., 2-5 minutes).[5] The
temperature should be monitored and controlled to prevent degradation of naringin.

3. Filtration and Concentration:

After the extraction is complete and the vessel has cooled, filter the mixture.
Concentrate the filtrate using a rotary evaporator to obtain the crude naringin extract.

4. Purification:

Purify the crude extract by crystallization as described previously.

Experimental Workflow: Microwave-Assisted Extraction
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Workflow for Microwave-Assisted Extraction of Naringin
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Caption: Workflow for Microwave-Assisted Extraction of Naringin.
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Enzyme-assisted extraction is an environmentally friendly method that utilizes enzymes such

as cellulases, pectinases, and hemicellulases to hydrolyze the major components of the plant

cell wall (cellulose, pectin, and hemicellulose).[5] This enzymatic degradation facilitates the

release of intracellular bioactive compounds like naringin. EAE is typically performed under

mild conditions of temperature and pH, which helps to preserve the integrity of the target

compounds. This method can lead to higher extraction yields compared to conventional solvent

extraction.[6]

Experimental Protocol: Enzyme-Assisted Extraction
1. Sample Preparation:

Prepare dried and powdered citrus peel albedo.

2. Enzymatic Hydrolysis:

Suspend 10 g of the peel powder in 200 mL of a buffer solution with an optimal pH for the
chosen enzyme (e.g., acetate buffer pH 4.5-5.5 for cellulase and pectinase).
Add the enzyme preparation (e.g., a mixture of cellulase and pectinase) at a specific
concentration (e.g., 1-5% w/w of the substrate).
Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g.,
40-50°C) for a defined period (e.g., 2-24 hours).

3. Extraction:

After incubation, inactivate the enzymes by heating the mixture to 90-100°C for 10 minutes.
Add an equal volume of ethanol to the mixture to precipitate the hydrolyzed cell wall
components and extract the naringin.
Stir the mixture for 1-2 hours at room temperature.

4. Filtration and Concentration:

Filter the mixture and concentrate the filtrate using a rotary evaporator.

5. Purification:

Purify the crude extract by crystallization.
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Experimental Workflow: Enzyme-Assisted Extraction

Workflow for Enzyme-Assisted Extraction of Naringin
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Caption: Workflow for Enzyme-Assisted Extraction of Naringin.

Quantitative Data Summary
The yield of naringin can vary significantly depending on the citrus species, the part of the peel

used, and the extraction method employed. The following tables summarize representative

quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Naringin Yield from Different Citrus Sources and Extraction Methods

Citrus
Source

Extractio
n Method

Solvent
Temperat
ure (°C)

Time
Yield
(mg/g of
dry peel)

Referenc
e

Pomelo
Solvent

Extraction
Methanol Reflux - 16 - 24 [7]

Grapefruit
Solvent

Extraction
Methanol Hot - ~2.47 [3]

Citrus

sinensis

Ultrasound

-Assisted
Ethanol 65.5 30 min 2.021 [7]

Pomelo
Ultrasound

-Assisted

75%

Ethanol
75 90 min - [2]

Grapefruit
Microwave-

Assisted

80%

Ethanol
- 3 min

~5.81% (of

extract)
[5]

Table 2: Optimal Conditions for Naringin Extraction using Advanced Methods
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Method Parameter Optimal Value Naringin Yield Reference

Ultrasound-

Assisted

Extraction

Temperature 65.508 °C 2.021 mg/g [7]

Solvent-to-Drug

Ratio
25.880 mL/g [7]

Extraction Time 29.978 min [7]

Microwave-

Assisted

Extraction

Microwave

Power
560 W

5.81% (of

extract)
[5]

Liquid-to-Solid

Ratio
25:1 (mL/g) [5]

Extraction Time 3 min [5]

General Purification Workflow
Regardless of the initial extraction method, the crude naringin extract typically requires further

purification to remove impurities such as sugars, organic acids, and other flavonoids.

Crystallization is a common and effective method for obtaining high-purity naringin.

Purification Workflow Diagram
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General Purification Workflow for Naringin

Crude Naringin Extract

Dissolution in Hot Water

Cooling and Crystallization
(Room temperature then 4°C)

Filtration
(Collect crystals)

Washing
(with cold water)

Drying
(Vacuum oven)

High-Purity Naringin

Click to download full resolution via product page

Caption: General Purification Workflow for Naringin.

Conclusion
The extraction of naringin from citrus peel can be achieved through various methods, with

modern techniques like ultrasound-assisted and microwave-assisted extraction offering

significant advantages in terms of efficiency and reduced environmental impact. The choice of
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the optimal method will depend on the specific requirements of the research or production

goals. The protocols and data presented in these application notes provide a comprehensive

guide for researchers and professionals in the field of natural product chemistry and drug

development to effectively isolate this promising bioactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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